molecular formula C10H10ClNO3 B8450720 3-Chloro-4-(4-nitrophenyl)butan-2-one

3-Chloro-4-(4-nitrophenyl)butan-2-one

Cat. No. B8450720
M. Wt: 227.64 g/mol
InChI Key: QETQJCXVHSXJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(4-nitrophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(4-nitrophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(4-nitrophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(4-nitrophenyl)butan-2-one

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

3-chloro-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10ClNO3/c1-7(13)10(11)6-8-2-4-9(5-3-8)12(14)15/h2-5,10H,6H2,1H3

InChI Key

QETQJCXVHSXJLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

27.6 g of 4-nitroaniline are dissolved in 180 ml of 20% hydrochloric acid. The solution is cooled to 0°-5° C. and a solution of 12.7 g of sodium nitrite in 30 ml of water is then added slowly, with cooling. The pH is then raised to 3 with a 25% solution of sodium hydroxide, the temperature being kept at 5°-10° C. A solution of 4.7 g of CuCl2 in 25 ml of water is added, followed by a solution of 17.3 ml of but-3-en-2-one in 180 ml of acetone. The reaction mixture is allowed to return to room temperature. After one night, it is decanted and the organic phase is concentrated. The residue is taken up with water and extracted with chloroform. After drying, the filtrate is concentrated to give a red oil, which is purified by chromatography on a silica column (eluent: 50/50 chloroform/petroleum ether) to give 15.4 g of 3-Chloro-4 -(4-nitrophenyl)-butan-2-one in the form of an orange solid melting at 86° C.
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180 mL
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180 mL
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25 mL
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